Bienvenue dans la boutique en ligne BenchChem!

Omeprazole Sodium

Solid-state characterization Polymorphism Formulation development

Omeprazole sodium (CAS 95510-70-6) is the water-soluble sodium salt of omeprazole, purpose-built for intravenous formulation development and aqueous-based analytical research. Unlike the practically insoluble free base, this salt achieves ~14,000 mg/L aqueous solubility at 25°C, enabling parenteral delivery. For formulation scientists, Form B (thermodynamically stable monohydrate) is the recommended crystal form—distinguished by defined XRPD patterns and low hygroscopicity, unlike the highly hygroscopic Form A. Researchers conducting comparative PPI pharmacodynamic studies benefit from omeprazole's established relative potency benchmark (1.00) for quantitative dose calibration. Extensive long-term safety data from the 12-year SOPRAN trial supports chronic toxicity reference applications.

Molecular Formula C17H18N3NaO3S
Molecular Weight 367.4 g/mol
CAS No. 95510-70-6
Cat. No. B128108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmeprazole Sodium
CAS95510-70-6
Synonyms5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole Sodium Salt;  (±)-Omeprazole Sodium Salt;  5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole Sodium Salt;  H 168/68 Sodium;  Losec Sodiu
Molecular FormulaC17H18N3NaO3S
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+]
InChIInChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1
InChIKeyRYXPMWYHEBGTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omeprazole Sodium (CAS 95510-70-6) for Scientific Research and Pharmaceutical Development: A Procurement-Focused Overview


Omeprazole sodium (CAS 95510-70-6) is the sodium salt form of the proton pump inhibitor (PPI) 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, with the molecular formula C17H18N3NaO3S and a molecular weight of 367.40 g/mol . As a water-soluble salt, it is specifically designed for parenteral (intravenous) administration and research applications requiring aqueous solubility, in contrast to the poorly water-soluble free base form which is typically formulated for oral enteric-coated dosage forms . The compound exists in multiple solid-state forms, including hydrates and polymorphs that exhibit distinct thermodynamic stability and hygroscopicity profiles, making crystal form specification a critical procurement parameter for formulation development and analytical reference standards [1].

Why Omeprazole Sodium Cannot Be Freely Substituted with Other PPI Sodium Salts or Free Base Forms in Research and Formulation


Direct substitution of omeprazole sodium with omeprazole free base, esomeprazole sodium, pantoprazole sodium, or other in-class PPI salts introduces quantifiable differences in aqueous solubility, pH-dependent stability, solid-state crystallinity, and pharmacodynamic potency that materially affect experimental reproducibility and formulation performance. The sodium salt form of omeprazole exhibits approximately 14,000 mg/L aqueous solubility at 25°C, whereas the free base is practically insoluble in water, requiring enteric coating for oral administration . Furthermore, omeprazole sodium Form B (the thermodynamically stable monohydrate) is specifically distinguished from Form A and amorphous mixtures by XRPD patterns and hygroscopicity profiles, with Form A being highly hygroscopic and prone to rapid water absorption under ambient conditions [1]. Across the PPI class, relative potencies for 24-hour intragastric pH elevation differ by up to 7.9-fold between agents when comparing milligram-to-milligram doses, meaning that direct molar or mass-based substitution without potency adjustment yields non-equivalent acid suppression [2].

Quantitative Differential Evidence for Omeprazole Sodium Versus Closest Analogs and Alternatives


Crystallinity and Solid-State Stability: Omeprazole Sodium Form B vs. Form A and Amorphous Material

Omeprazole sodium exists in at least two distinct crystal forms. Form B is a well-defined, thermodynamically stable monohydrate at ambient temperature. In contrast, Form A (present in prior art mixtures from EP 124 495) is a hydrate containing one to two water molecules, of which one water molecule is strongly bound in the crystal structure while the other is easily removed by drying. The resulting dried substance containing one strongly bound water molecule is very hygroscopic and absorbs water rapidly under normal conditions, whereas Form B demonstrates superior thermodynamic stability suitable for industrial and research applications [1]. The crystal forms are definitively distinguished by X-ray powder diffraction (XRPD) patterns, with Form B exhibiting unique diffraction peaks absent in Form A and amorphous mixtures [1]. Dehydrated omeprazole sodium (DOMS) and omeprazole free base (OM) exhibit different thermal behavior, crystallinity, and dissolution properties compared to the hydrated sodium salt form, as demonstrated by TG/DTG, DSC, DRIFT spectroscopy, SEM, and XRPD analyses [2].

Solid-state characterization Polymorphism Formulation development

Relative Potency in 24-Hour Intragastric pH Elevation: Omeprazole Sodium vs. Pantoprazole, Lansoprazole, Esomeprazole, and Rabeprazole

In a comprehensive meta-analysis of 57 clinical studies assessing dose-dependent effects of PPIs on mean 24-hour intragastric pH in Caucasian populations, relative potencies were quantitatively modeled using NONMEM pharmacodynamic analysis. Using omeprazole as the reference comparator (relative potency = 1.00), the relative potencies of the five PPIs based on mean 24-hour gastric pH were: pantoprazole 0.23, lansoprazole 0.90, omeprazole 1.00, esomeprazole 1.60, and rabeprazole 1.82 [1]. This indicates that pantoprazole requires approximately 4.3-fold higher milligram dosing to achieve equivalent acid suppression compared to omeprazole, while esomeprazole and rabeprazole are approximately 1.6-fold and 1.8-fold more potent on a per-milligram basis, respectively [1]. Additionally, GERD patients required a 1.9-fold higher dose than healthy volunteers to achieve a given increase in mean 24-hour intragastric pH, while H. pylori-positive individuals needed only approximately 20% of the dose [1].

Pharmacodynamics Comparative efficacy Dose equivalence

Long-Term Safety Profile: Omeprazole vs. Esomeprazole in 5-12 Year Randomized Controlled Trials

The SOPRAN study (12-year follow-up, n=298) and LOTUS study (5-year follow-up, n=514) were randomized controlled trials comparing long-term PPI therapy with anti-reflux surgery. Across both studies, serious adverse events (SAEs) were reported at similar frequency in the PPI (omeprazole in SOPRAN; esomeprazole in LOTUS) and surgical treatment groups. The number of fatal SAEs was low in both treatment groups across the combined study periods [1]. Laboratory results, including routine haematology and tests for liver enzymes, electrolytes, vitamin D, vitamin B12, folate, and homocysteine, showed no clinically relevant changes over 5-12 years of continuous therapy. As expected, gastrin and chromogranin A were elevated in the PPI groups, with the greatest increases observed in the first year [1]. The authors concluded that no major safety concerns arose during 5-12 years of continuous PPI therapy with either omeprazole or esomeprazole [1].

Long-term safety Chronic therapy Adverse events

Aqueous Solubility and Parenteral Formulation Suitability: Omeprazole Sodium vs. Omeprazole Free Base

The sodium salt form of omeprazole confers aqueous solubility that enables intravenous and parenteral administration, which is not feasible with the poorly water-soluble free base. Omeprazole sodium (specifically the (S)-enantiomer sodium salt, though the racemic sodium salt exhibits similar solubility characteristics) demonstrates aqueous solubility of 14,000 mg/L at 25°C . In contrast, the free base form is practically insoluble in water, requiring formulation with enteric coatings for oral administration to protect the acid-labile compound from gastric degradation . Omeprazole sodium Form B is specifically noted in patent literature as being "especially suitable for parenteral formulations, such as for intravenous administration" due to its high water solubility [1]. The sodium salt also exhibits pH-dependent stability, remaining stable under alkaline conditions (pH 10.3-11.3 per pharmacopoeial specifications) while degrading rapidly at pH < 4 via acid-catalyzed conversion to the cyclic sulfenamide intermediate and subsequent dimerization .

Solubility Parenteral formulation Salt selection

pH-Dependent Stability and Degradation Kinetics: Omeprazole Sodium Aqueous Solutions

Omeprazole sodium exhibits pronounced pH-dependent stability in aqueous solutions, a critical parameter for analytical method development and in vitro study design. Pharmacopoeial specifications for omeprazole sodium require a solution pH of 10.3-11.3 when 0.2 g is dissolved in 10 mL water, indicating the alkaline conditions necessary for compound stability [1]. At pH < 4, omeprazole sodium undergoes rapid acid-catalyzed degradation via formation of a cyclic sulfenamide intermediate (stable for 5-20 minutes), which subsequently undergoes irreversible dimerization upon prolonged acidic exposure to form a disulfide-linked omeprazole dimer . This degradation behavior is class-typical for all PPIs, which are acid-labile prodrugs that require alkaline formulation conditions or enteric protection; however, the sodium salt form enables direct aqueous reconstitution for parenteral use at the requisite alkaline pH, whereas free base forms require more complex enteric formulation strategies [2]. The degradation pathway has been characterized by HPLC methods validated for stability-indicating analysis of omeprazole in aqueous solutions across various pH values [2].

Stability pH-dependent degradation Analytical method validation

Enantiomeric Potency: Omeprazole Sodium (Racemic) vs. Esomeprazole Sodium (S-Enantiomer) in CYP2C19-Dependent Metabolism

Omeprazole is a racemic mixture of (R)- and (S)-enantiomers, while esomeprazole is the isolated (S)-enantiomer sodium salt. The differential metabolic handling of the two enantiomers by CYP2C19 contributes to pharmacodynamic differences. Omeprazole sodium shows competitive inhibition of CYP2C19 activity with a Ki of 2 to 6 μM [1]. In vivo, omeprazole undergoes hepatic metabolism via CYP2C19 to 5-hydroxyomeprazole and via CYP3A4 to omeprazole sulfone, with these metabolites accounting for 77% of urinary excretion and less than 1% of the parent compound excreted unchanged . The (R)-enantiomer is more extensively metabolized by CYP2C19 than the (S)-enantiomer, resulting in higher systemic exposure and more consistent acid suppression with esomeprazole, particularly in CYP2C19 extensive metabolizers [2]. However, the relative potency meta-analysis indicates that on a milligram-equivalent basis, esomeprazole is approximately 1.6-fold more potent than racemic omeprazole for 24-hour intragastric pH elevation [2], meaning that the racemic sodium salt provides a distinct potency profile that may be preferable for certain research applications where enantiomer-specific effects are not required or where racemic material offers cost or synthetic accessibility advantages.

Chiral pharmacology Enantiomer potency CYP2C19 polymorphism

High-Value Research and Industrial Application Scenarios for Omeprazole Sodium (CAS 95510-70-6)


Parenteral Formulation Development Requiring Thermodyamically Stable Crystal Form

Formulation scientists developing intravenous omeprazole products should specifically procure omeprazole sodium Form B (thermodynamically stable monohydrate) rather than Form A or amorphous mixtures. Form B is characterized by defined XRPD patterns and is documented in patent literature as especially suitable for parenteral formulations due to its high water solubility and ambient temperature stability [1]. In contrast, Form A is highly hygroscopic and rapidly absorbs water under normal conditions, which can compromise formulation reproducibility and long-term stability [1]. Proper crystal form specification ensures batch-to-batch consistency and compliance with pharmacopoeial requirements for freeze-dried powder injections, which typically maintain pH between 10.8-11.2 and include stabilizers such as Na₂EDTA and mannitol [2].

Pharmacodynamic Modeling and Cross-PPI Dose Equivalence Studies

Investigators conducting comparative pharmacodynamic studies or meta-analyses involving multiple PPIs should use omeprazole sodium as the reference standard for potency calibration. Meta-analysis data establishes omeprazole with a relative potency of 1.00 for mean 24-hour intragastric pH elevation, enabling quantitative dose adjustment when switching between pantoprazole (relative potency 0.23), lansoprazole (0.90), esomeprazole (1.60), and rabeprazole (1.82) [1]. This quantitative framework is essential for designing studies that require pharmacodynamically equivalent acid suppression across different PPIs, particularly given that GERD patients require 1.9-fold higher dosing than healthy volunteers while H. pylori-positive individuals require only ~20% of the standard dose [1].

Long-Term Toxicity and Chronic Exposure Studies Requiring Validated Safety Reference

For researchers conducting chronic toxicity studies, carcinogenicity assessments, or long-term stability evaluations, omeprazole sodium offers a uniquely extensive safety dataset derived from the 12-year SOPRAN randomized controlled trial (n=298) [1]. This long-term safety profile—demonstrating no major safety concerns over 5-12 years of continuous therapy, with no clinically relevant changes in haematology, liver enzymes, electrolytes, vitamin D, vitamin B12, folate, or homocysteine—provides a robust reference baseline against which newer PPI candidates or P-CAB alternatives can be compared [1]. The compound's well-characterized CYP2C19-mediated metabolism (Ki = 2-6 μM) further supports its utility as a reference standard for drug-drug interaction studies involving CYP2C19 substrates [2].

Analytical Method Development and Stability-Indicating Assay Validation

Analytical chemists developing HPLC or spectrophotometric methods for PPI quantification should use omeprazole sodium for stability-indicating method validation due to its well-defined pH-dependent degradation pathway. The compound degrades at pH < 4 with a characteristic two-stage process: initial formation of a cyclic sulfenamide intermediate (stable for 5-20 minutes) followed by irreversible dimerization upon prolonged acidic exposure [1]. This degradation behavior provides a reproducible stress-testing framework for validating that analytical methods can resolve the parent compound from degradation products. Pharmacopoeial specifications require solution pH of 10.3-11.3 for omeprazole sodium aqueous preparations, establishing clear acceptance criteria for method development and stability studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omeprazole Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.